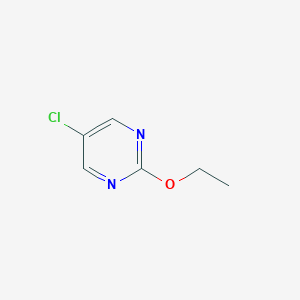

5-Chloro-2-ethoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJKLBJNRWKKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633580 | |

| Record name | 5-Chloro-2-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-43-1 | |

| Record name | 5-Chloro-2-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-ethoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-ethoxypyrimidine

This guide provides a detailed exploration of the synthesis and characterization of 5-Chloro-2-ethoxypyrimidine, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The pyrimidine scaffold, particularly when substituted with reactive chloro and alkoxy groups, serves as a versatile building block for the creation of complex molecules with diverse biological activities.[1][2] This document outlines a plausible synthetic pathway, detailed experimental protocols, and comprehensive characterization methodologies, grounded in established chemical principles and supported by authoritative references.

Strategic Importance in Medicinal Chemistry

Chlorinated pyrimidines are a cornerstone in the synthesis of a wide array of pharmaceutical agents.[1][2] The presence of a chlorine atom provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate the pharmacological profile of a molecule. The 2-ethoxy group can influence the compound's solubility, lipophilicity, and metabolic stability, all critical parameters in drug design. Consequently, this compound is a valuable intermediate for developing targeted therapies, including kinase inhibitors and other novel therapeutic agents.[3]

Proposed Synthesis Pathway

While a direct, single-step synthesis for this compound is not extensively documented in publicly available literature, a robust and logical synthetic route can be proposed based on well-established pyrimidine chemistry. The most common strategies for preparing substituted pyrimidines involve either building the pyrimidine ring from acyclic precursors or modifying a pre-existing pyrimidine ring.[4][5] A highly plausible approach for the synthesis of this compound involves a two-step process starting from 2,5-dichloropyrimidine. This precursor is commercially available or can be synthesized from uracil.[6]

The proposed pathway is as follows:

-

Selective Ethoxylation: Treatment of 2,5-dichloropyrimidine with a controlled amount of sodium ethoxide in ethanol. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 5-position due to the electronic influence of the two ring nitrogen atoms. This regioselectivity allows for the preferential substitution of the 2-chloro group.

The following diagram illustrates this proposed synthetic pathway:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the proposed synthesis. The protocol is designed to be a self-validating system, with in-process checks and purification steps to ensure the integrity of the final product.

Materials and Reagents

-

2,5-Dichloropyrimidine (Starting Material)

-

Anhydrous Ethanol (Solvent)

-

Sodium metal (Reagent)

-

Diethyl ether (for extraction)

-

Anhydrous Magnesium Sulfate (Drying agent)

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (Eluents)

Synthesis Procedure

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add small, freshly cut pieces of sodium metal (1.1 equivalents) to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a clear solution of sodium ethoxide.

-

Reaction with 2,5-Dichloropyrimidine: To the freshly prepared sodium ethoxide solution, add 2,5-dichloropyrimidine (1 equivalent) portion-wise at room temperature.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of the starting material and the formation of the desired product.

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted sodium ethoxide with a small amount of water. Remove the ethanol under reduced pressure. To the resulting residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

The general workflow for this experimental procedure is depicted below:

Caption: General experimental workflow for synthesis and purification.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A triplet corresponding to the methyl protons (-CH₃) of the ethoxy group, a quartet for the methylene protons (-CH₂-) of the ethoxy group, and two singlets for the two non-equivalent aromatic protons of the pyrimidine ring. |

| ¹³C NMR | Resonances for the methyl and methylene carbons of the ethoxy group, and four distinct signals for the four carbons of the pyrimidine ring. The carbon bearing the chlorine atom will be shifted downfield. |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. |

| Infrared (IR) | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyrimidine ring, C-O-C stretching of the ether linkage, and a C-Cl stretching vibration.[7] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₇ClN₂O[8] |

| Molecular Weight | 158.59 g/mol [8] |

| Appearance | Expected to be a solid or oil at room temperature. |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The material safety data sheet (MSDS) should be consulted for detailed information on toxicity, handling, and disposal.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for this compound. The strategic importance of this compound as a building block in medicinal chemistry underscores the need for reliable and well-documented synthetic protocols. The methodologies and analytical data presented herein offer a solid foundation for researchers and drug development professionals working with this versatile pyrimidine derivative.

References

-

A Synthesis of 5-Chloro-6-ethoxypyrimidines1 - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]

-

Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.). Retrieved January 14, 2026, from [Link]

-

Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed. (2021, August 26). Retrieved January 14, 2026, from [Link]

- CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents. (n.d.).

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

- CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine - Google Patents. (n.d.).

- CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents. (n.d.).

-

Medicinal chemistry strategies towards the development of effective SARS-CoV-2 inhibitors. (2021, August 31). Retrieved January 14, 2026, from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine - Google Patents [patents.google.com]

- 6. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]

- 7. ias.ac.in [ias.ac.in]

- 8. This compound | CymitQuimica [cymitquimica.com]

Foreword: The Strategic Value of Substituted Pyrimidines in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-ethoxypyrimidine

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its prevalence stems from its unique electronic properties and its ability to engage in hydrogen bonding, acting as both an acceptor and, when appropriately substituted, a donor. Within this class, halogenated pyrimidines are particularly prized as versatile intermediates in drug discovery.[1][2] The introduction of a chlorine atom provides a reactive handle for sophisticated molecular engineering, most notably through metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.[2]

This guide focuses on a specific, high-value building block: This compound . The presence of the ethoxy group at the 2-position significantly modulates the electronic character of the pyrimidine ring, influencing its reactivity and the physicochemical properties of its derivatives. This document serves as a comprehensive technical resource for researchers, synthetic chemists, and drug development professionals, offering an in-depth analysis of its properties, characterization methodologies, and strategic applications.

Part 1: Core Molecular and Physical Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its effective use in research and development. These identifiers and properties dictate everything from storage conditions to reaction stoichiometry and analytical method development.

Molecular Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 90911-41-4 | [3] |

| Molecular Formula | C₆H₇ClN₂O | [3][4] |

| Molecular Weight | 158.59 g/mol | [4] |

| Canonical SMILES | CCOC1=NC=C(C=N1)Cl | N/A |

Physicochemical and Computational Data

While extensive experimental data for this specific molecule is not widely published, properties can be reliably predicted based on its structure and data from closely related analogs. These values are crucial for designing experimental conditions, such as selecting appropriate solvent systems for reactions and chromatography.

| Property | Predicted/Analogous Value | Comments |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar substituted pyrimidines. |

| Boiling Point | ~190-210 °C | Analogous to 2,5-Dichloropyrimidine (190 °C)[5] and 2-Chloro-5-fluoropyrimidine (~173 °C).[6] |

| Melting Point | < 25 °C | Likely a liquid or low-melting solid at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF). Limited solubility in water. | Expected behavior for a small, moderately polar organic molecule. |

| Topological Polar Surface Area (TPSA) | 35.01 Ų | Calculated value for the related 2,4-Dichloro-5-ethoxypyrimidine.[7] TPSA is a key predictor of drug transport properties. |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.2 | A measure of lipophilicity. The value is estimated based on analogs like 2,4-Dichloro-5-ethoxypyrimidine (LogP 2.18).[7] |

Part 2: Synthesis and Chemical Reactivity

Rationale for a Proposed Synthetic Pathway

A robust and scalable synthesis is critical for the utility of any chemical building block. While multiple routes to this compound are conceivable, a common and logical approach in pyrimidine chemistry involves a sequence of chlorination and nucleophilic substitution. The following workflow is proposed based on established chemical principles.

The causality behind this sequence is key: starting with 2-hydroxypyrimidine allows for a facile conversion of the hydroxyl group to a chloro group using a standard chlorinating agent like phosphoryl chloride (POCl₃). This intermediate, 2,5-dichloropyrimidine, now possesses two chlorine atoms with differential reactivity. The chlorine at the 2-position is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the adjacent ring nitrogens. This allows for a selective reaction with sodium ethoxide at low to ambient temperatures to displace the C2-chloro group, leaving the less reactive C5-chloro group intact for subsequent functionalization.

Caption: Proposed synthetic workflow for this compound.

Core Chemical Reactivity

The utility of this compound in drug discovery is derived from its predictable reactivity:

-

C5-Cl Bond: The chlorine atom at the 5-position is the primary site for diversification. It is amenable to a wide array of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Stille) to form new carbon-carbon or carbon-heteroatom bonds. This is the most common strategy for incorporating this scaffold into larger, more complex molecules.

-

Ethoxy Group: The C2-ethoxy group is generally stable under neutral and basic conditions. It serves as an electronic modulator and a lipophilic element. Under strong acidic conditions, it can be hydrolyzed back to a hydroxyl group, providing another potential route for late-stage functionalization if desired.

-

Pyrimidine Ring: The ring nitrogens are weakly basic and can be protonated in strong acid. They also act as coordination sites for metal catalysts, which can influence the outcome of cross-coupling reactions.

Part 3: Analytical Characterization Workflow

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research and drug development. A multi-technique approach is required for a self-validating system of characterization.

Caption: Comprehensive analytical workflow for structural and purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most definitive information about the carbon-hydrogen framework of the molecule. The chemical shift, integration, and coupling patterns of each signal are unique to the electronic environment of the protons and carbons, allowing for complete structural elucidation.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: The solvent peak serves as a primary reference. For quantitative NMR (qNMR), a certified internal standard would be added.

-

Acquisition: Record ¹H and ¹³C{¹H} spectra on a spectrometer (e.g., 400 MHz or higher). Additional experiments like DEPT-135, COSY, and HSQC can be run for further confirmation.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[8]

Predicted Spectral Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.4 ppm (s, 2H): Two singlets corresponding to the two protons on the pyrimidine ring at positions 4 and 6. Their chemical equivalence or non-equivalence would be subtle.

-

δ ~4.5 ppm (q, J ≈ 7.1 Hz, 2H): A quartet for the methylene (-OCH₂-) protons of the ethoxy group, split by the adjacent methyl group.

-

δ ~1.4 ppm (t, J ≈ 7.1 Hz, 3H): A triplet for the methyl (-CH₃) protons of the ethoxy group, split by the adjacent methylene group.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~165-170 ppm: Carbon at the 2-position (C-OEt).

-

δ ~155-160 ppm: Carbons at the 4 and 6-positions.

-

δ ~115-120 ppm: Carbon at the 5-position (C-Cl).

-

δ ~63 ppm: Methylene carbon (-OCH₂-).

-

δ ~14 ppm: Methyl carbon (-CH₃).

-

Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight of the compound, serving as a primary check of its elemental composition. The fragmentation pattern can offer further structural clues, and the isotopic distribution pattern provides definitive evidence for the presence of certain elements, like chlorine.

Step-by-Step Protocol (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample onto an LC system equipped with a C18 column. Use a gradient elution, for example, with water and acetonitrile (both containing 0.1% formic acid) to ensure good peak shape.[9]

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive mode, which will likely produce the protonated molecule [M+H]⁺.

-

Detection: Analyze the ions with a mass analyzer (e.g., Quadrupole or Time-of-Flight).

Predicted Spectral Data:

-

Molecular Ion: The exact mass of C₆H₇ClN₂O is 158.0247. In ESI+ mode, the primary ion observed would be [M+H]⁺ at m/z 159.0325.

-

Trustworthiness Check (Isotopic Pattern): A critical self-validating feature is the chlorine isotope pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two peaks for any chlorine-containing fragment: a main peak (M⁺) and a smaller peak at two mass units higher (M+2⁺) with an intensity ratio of approximately 3:1. This is a definitive confirmation of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy probes the vibrational frequencies of functional groups within the molecule. It is an excellent tool for quickly confirming the presence of key bonds (C=N, C-O, C-Cl) and the overall structural class.

Step-by-Step Protocol:

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Place the plates in an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Predicted Absorption Bands:

-

~3000-3100 cm⁻¹: Aromatic C-H stretching from the pyrimidine ring.

-

~2850-2980 cm⁻¹: Aliphatic C-H stretching from the ethoxy group.

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.[10] These are often sharp and intense.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage.

-

~1050 cm⁻¹: Symmetric C-O-C stretching.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

Part 4: Strategic Applications in Research and Drug Discovery

This compound is not an end product but a strategic intermediate. Its value lies in its potential for elaboration into more complex, high-value molecules.

-

Scaffold for Kinase Inhibitors: The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors. The C5-position can be functionalized to extend into other pockets of the ATP-binding site to achieve potency and selectivity.

-

Building Block for Agrochemicals: Similar to pharmaceuticals, the pyrimidine core is found in many herbicides and fungicides. The C5-Cl bond allows for the attachment of various toxophores or groups that modulate plant or fungal specificity.

-

Intermediate for Antiviral Agents: Many nucleoside analogs and other antiviral compounds utilize the pyrimidine core. The ability to selectively functionalize the ring is critical for developing new agents.[11][12] The ethoxy group can mimic the ribose sugar's ether linkage in certain contexts or simply serve as a modulator of solubility and cell permeability.

The strategic choice to use this specific building block is driven by the desire to have a modifiable position (C5-Cl) on a scaffold whose core physicochemical properties (lipophilicity, hydrogen bonding potential) have been pre-tuned by the ethoxy group at the 2-position.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its physicochemical properties—a moderate molecular weight, tunable solubility, and, most importantly, a selectively reactive chlorine atom—make it an ideal starting point for the discovery of new pharmaceuticals and agrochemicals. A thorough understanding of its properties and a rigorous application of the analytical methodologies detailed in this guide are essential for any researcher aiming to leverage its full potential in their synthetic campaigns.

References

-

Taylor, E. C., Loeffler, J. E., & Mencke, B. (1963). A Synthesis of 5-Chloro-6-ethoxypyrimidines. The Journal of Organic Chemistry, 28(2), 509–511. [Link]

-

Srivastava, S. L., Prasad, M., & Singh, R. (1981). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(2), 83-88. [Link]

-

RSC. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. The Royal Society of Chemistry. [Link]

-

2A Biotech. 5-Chloro-2-ethoxy-pyrimidine. Product Page. [Link]

-

SpectraBase. 5-Chloro-2-methoxypyrimidine. [Link]

-

Lin, Y., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. RSC Medicinal Chemistry. [Link]

-

PubChem. 4-Chloro-5-ethoxy-2-methylpyrimidine. National Center for Biotechnology Information. [Link]

-

Scott, M. S., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904–11933. [Link]

-

Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 259-295. [Link]

-

Sharma, S. K., et al. (2000). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 12(2), 527-530. [Link]

-

UAB "Chemsynthesis". This compound. [Link]

-

Grybaitė, B., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(24), 5988. [Link]

-

Zhang, Z., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. European Journal of Medicinal Chemistry, 218, 113398. [Link]

-

Zhang, Z., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830–12852. [Link]

-

Giraud, A., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4584-4589. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. guidechem.com [guidechem.com]

- 6. ossila.com [ossila.com]

- 7. chemscene.com [chemscene.com]

- 8. epfl.ch [epfl.ch]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ias.ac.in [ias.ac.in]

- 11. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-2-ethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 5-Chloro-2-ethoxypyrimidine, a key intermediate in synthetic organic chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous pyrimidine derivatives and fundamental chemical principles to provide robust predictions and detailed experimental protocols. Our focus is on empowering researchers with the foundational knowledge and practical methodologies to effectively handle, analyze, and formulate with this compound.

Introduction to this compound

This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are central to the structure of nucleic acids (DNA and RNA) and are prevalent in a wide array of biologically active molecules.[1] The substituents on the pyrimidine ring—a chloro group at position 5 and an ethoxy group at position 2—confer specific reactivity and physicochemical properties that are of interest in medicinal chemistry for the synthesis of novel therapeutic agents. Understanding the solubility and stability of this intermediate is paramount for its successful application in multi-step syntheses and for ensuring the quality and purity of final products.

Predicted Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the starting point for any experimental work. The following table summarizes key predicted properties based on its chemical structure.

| Property | Predicted Value | Method of Prediction | Significance in Drug Development |

| Molecular Formula | C₆H₇ClN₂O | - | Fundamental for all stoichiometric calculations. |

| Molecular Weight | 158.59 g/mol | - | Essential for concentration and dosage calculations. |

| pKa (most basic) | ~1.5 - 2.5 | Cheminformatics Software | Influences solubility in aqueous solutions at varying pH. |

| logP | ~1.8 - 2.2 | Cheminformatics Software | Predicts lipophilicity and potential for membrane permeability. |

Solubility Profile: Predictions and Experimental Verification

The solubility of this compound is a critical parameter for its use in solution-phase reactions and for purification processes like crystallization.

Predicted Solubility

Based on its structure, this compound is expected to be a sparingly soluble to insoluble compound in aqueous media due to the hydrophobic nature of the pyrimidine ring and the chloro substituent. The ethoxy group provides some polar character, but the overall molecule is anticipated to be lipophilic. Consequently, it is predicted to exhibit good solubility in a range of common organic solvents.

-

Aqueous Solubility: Low, likely in the µg/mL to low mg/mL range. Solubility is expected to be pH-dependent, with slightly increased solubility in acidic conditions due to the protonation of the nitrogen atoms in the pyrimidine ring.

-

Organic Solvent Solubility: High solubility is predicted in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. Good solubility is also expected in lower alcohols like methanol and ethanol, and in ethers like tetrahydrofuran (THF).

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining equilibrium solubility.

Objective: To determine the solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile, DCM)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC-UV or LC-MS system[2]

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for at least 24-48 hours.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For colloidal suspensions, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.[2]

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Trustworthiness: The inclusion of a 24-48 hour equilibration period and a final filtration step are critical for ensuring that the measured concentration represents the true equilibrium solubility and is not artificially inflated by suspended solid particles.

Stability Profile: Predicted Pathways and Forced Degradation Studies

Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions and for identifying potential degradation products that could affect its purity and reactivity.

Predicted Stability

-

Hydrolytic Stability: The ethoxy group at the 2-position of the pyrimidine ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 5-chloro-2-hydroxypyrimidine.[3] This is likely the primary degradation pathway in aqueous solutions. The C-Cl bond at the 5-position is generally more stable to hydrolysis than the ethoxy group.

-

Thermal Stability: As with many organic molecules, elevated temperatures can lead to decomposition.[4] The specific degradation pathways are difficult to predict without experimental data but could involve fragmentation of the pyrimidine ring or reactions involving the substituents.

-

Photostability: The pyrimidine ring is an aromatic system that can absorb UV radiation. This absorption of light energy can lead to photochemical reactions and degradation. The presence of a halogen substituent can sometimes increase photosensitivity.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC-UV/MS method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and maintain at room temperature or heat gently.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Store a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80-100 °C).[4]

-

Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base-stressed samples, neutralize them before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all significant degradation products.

-

Data Evaluation:

-

Determine the percentage of degradation for the parent compound.

-

Identify and, if possible, characterize the major degradation products using the mass spectrometry data.

-

Trustworthiness: A stability-indicating method is validated by demonstrating that the peak for this compound is pure and not co-eluting with any degradation products. This ensures accurate quantification of the parent compound's stability.

Predicted Degradation Pathway

The most probable degradation pathway for this compound in aqueous environments is the hydrolysis of the ethoxy group.

Caption: Predicted hydrolytic degradation of this compound.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound's solubility and stability.

Caption: Workflow for solubility and stability testing.

Summary and Recommendations

This compound is predicted to be a lipophilic compound with good solubility in organic solvents but limited solubility in aqueous media. Its primary route of degradation is likely the hydrolysis of the 2-ethoxy group. Based on these predictions, the following recommendations are made:

-

Handling: Use in well-ventilated areas and with appropriate personal protective equipment.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container to minimize hydrolytic and photodegradation. For long-term storage, consider an inert atmosphere.

-

Formulation/Reaction Conditions: For aqueous reactions, be mindful of the pH, as extremes will likely accelerate hydrolysis. The use of co-solvents may be necessary to achieve desired concentrations.

This guide provides a robust framework for understanding and evaluating the solubility and stability of this compound. By combining theoretical predictions with the detailed experimental protocols provided, researchers can confidently handle this compound and ensure the integrity of their scientific work.

References

-

Journal of the Chemical Society C. Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][3][5]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. Available from: [Link]

-

PubMed. Hydrolysis of 2'-esters of erythromycin. Available from: [Link]

-

Chemistry LibreTexts. Hydrolysis Reactions. Available from: [Link]

-

Polymer Chemistry (RSC Publishing). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Available from: [Link]

-

National Institutes of Health. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Available from: [Link]

-

Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

-

PubMed. Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. Available from: [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][1,4]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Navigating the Synthetic Landscape of 5-Chloro-2-ethoxypyrimidine: An In-depth Technical Guide to Nucleophilic Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-ethoxypyrimidine stands as a pivotal building block in contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its strategic substitution pattern—an electron-donating ethoxy group at the 2-position and a displaceable chloro group at the 5-position—presents a unique landscape for chemical modification. This in-depth technical guide provides a comprehensive exploration of the reactivity of this compound with a range of nucleophiles. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present data-driven insights to empower researchers in leveraging this valuable synthetic intermediate for drug discovery and development.

Introduction: The Strategic Importance of this compound

The pyrimidine nucleus is a privileged scaffold in drug design, forming the core of numerous approved therapeutics. The strategic functionalization of this heterocycle is a cornerstone of medicinal chemistry, enabling the fine-tuning of physicochemical properties and biological activity. This compound has emerged as a particularly valuable starting material due to the orthogonal reactivity of its substituents. The ethoxy group at the 2-position modulates the electronic properties of the ring and can participate in key hydrogen bonding interactions in biological targets. The chloro group at the 5-position serves as a versatile handle for the introduction of a wide range of functionalities through nucleophilic substitution and cross-coupling reactions. Understanding the nuances of its reactivity is paramount for its effective utilization in the synthesis of novel chemical entities.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Molecular Diversity

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The regioselectivity of SNAr on substituted pyrimidines is dictated by the electronic and steric properties of the substituents and the incoming nucleophile.

Reactivity with Amine Nucleophiles

The introduction of amino groups is a common strategy in drug design to modulate solubility, basicity, and to form key interactions with biological targets. This compound readily undergoes SNAr with a variety of primary and secondary amines.

The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are often employed to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Experimental Protocol: General Procedure for Amination

A representative protocol for the reaction of this compound with an amine is as follows:

-

To a microwave vial, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a suitable base (e.g., K2CO3, 2.0 equiv.).

-

Add a polar aprotic solvent such as DMF or NMP (to a concentration of 0.1-0.5 M).

-

Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 30-60 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Table 1: Representative Conditions for Amination Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Time | Typical Yield (%) |

| Piperidine | K2CO3 | DMF | 120 (Microwave) | 30 min | 85-95 |

| Aniline | Cs2CO3 | Dioxane | 100 | 12 h | 70-85 |

| Morpholine | DIPEA | NMP | 150 (Microwave) | 45 min | 80-90 |

Note: The data presented in this table is generalized from reactions with structurally similar chloropyrimidines and should serve as a starting point for optimization.

Caption: General workflow for the SNAr amination of this compound.

Reactivity with Thiol Nucleophiles

Thioethers are important functional groups in medicinal chemistry, and their introduction can enhance potency and modulate metabolic stability. This compound reacts with thiols in the presence of a base to form the corresponding 5-thioether-2-ethoxypyrimidines.

The reaction with thiols is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. Common bases include sodium hydride, potassium carbonate, or sodium hydroxide. Anhydrous conditions are often preferred when using reactive bases like NaH. The choice of solvent depends on the base used, with THF being common for NaH and DMF or ethanol for carbonate bases.

Experimental Protocol: General Procedure for Thiolation

A representative protocol for the reaction of this compound with a thiol is as follows:

-

To a solution of the thiol (1.1 equiv.) in an anhydrous solvent (e.g., THF), add a base (e.g., NaH, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.

-

Add a solution of this compound (1.0 equiv.) in the same solvent.

-

Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Table 2: Representative Conditions for Thiolation Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Time | Typical Yield (%) |

| Thiophenol | K2CO3 | DMF | 80 | 4 h | 80-90 |

| Benzyl mercaptan | NaH | THF | 25-50 | 6 h | 75-85 |

| Ethanethiol | NaOEt | Ethanol | Reflux | 3 h | 70-80 |

Note: The data presented in this table is generalized from reactions with structurally similar chloropyrimidines and should serve as a starting point for optimization.

Reactivity with Oxygen Nucleophiles

The displacement of the chloro group with oxygen nucleophiles, such as alkoxides or phenoxides, provides access to 5-alkoxy- and 5-aryloxy-2-ethoxypyrimidines.

These reactions are typically performed using a pre-formed alkoxide or by generating it in situ using a strong base like sodium hydride or potassium tert-butoxide. The corresponding alcohol can often be used as the solvent. For phenoxides, a base such as potassium carbonate is sufficient to deprotonate the phenol.

Experimental Protocol: General Procedure for Alkoxylation/Aryloxylation

A representative protocol for the reaction of this compound with an alcohol or phenol is as follows:

-

To a solution of the alcohol or phenol (1.5 equiv.) in a suitable solvent (e.g., THF or the alcohol itself), add a base (e.g., NaH, 1.5 equiv.) at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add this compound (1.0 equiv.) and heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Table 3: Representative Conditions for Alkoxylation/Aryloxylation Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Time | Typical Yield (%) |

| Sodium methoxide | NaOMe | Methanol | Reflux | 2 h | 85-95 |

| Phenol | K2CO3 | DMF | 100 | 8 h | 70-80 |

| tert-Butanol | KOtBu | tert-Butanol | Reflux | 12 h | 60-70 |

Note: The data presented in this table is generalized from reactions with structurally similar chloropyrimidines and should serve as a starting point for optimization.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly powerful for the functionalization of heteroaromatic halides.[3] For this compound, these reactions provide a means to introduce aryl, heteroaryl, alkynyl, and amino substituents at the 5-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide.[4]

The choice of palladium catalyst and ligand is crucial for achieving high yields. Catalysts like Pd(PPh3)4 or combinations of a palladium source (e.g., Pd(OAc)2) and a phosphine ligand (e.g., SPhos, XPhos) are commonly used. An inorganic base, such as K2CO3 or Cs2CO3, is required to facilitate the transmetalation step. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed.

Caption: Key components of a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine.[3][5] This reaction is particularly useful for synthesizing substituted anilines.

This reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, such as Xantphos or RuPhos), and a strong, non-nucleophilic base like sodium tert-butoxide or LHMDS. Anhydrous and anaerobic conditions are crucial for the stability and activity of the catalyst.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][7]

This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI). An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent. Copper-free conditions have also been developed.

Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling

A representative protocol for a palladium-catalyzed cross-coupling reaction is as follows:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and the base (e.g., K2CO3, 2.0 equiv.). For Buchwald-Hartwig amination, the ligand is also added at this stage.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Table 4: Representative Conditions for Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 100 |

| Buchwald-Hartwig | Aniline | Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 110 |

| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | THF | 65 |

Note: The data presented in this table is generalized from reactions with structurally similar chloropyrimidines and should serve as a starting point for optimization.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its reactivity profile allows for a wide range of functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By understanding the underlying principles and leveraging the experimental protocols outlined in this guide, researchers can effectively harness the synthetic potential of this scaffold to create novel molecules with diverse biological activities. The provided methodologies, while based on established knowledge of pyrimidine chemistry, should be regarded as a foundation for further optimization to achieve desired outcomes in specific synthetic campaigns.

References

-

Parks, E. L., et al. (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). ResearchGate. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 13). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.

- BenchChem. (2025). Application Note: Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodopyrimidine. BenchChem.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 2). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. Retrieved from [Link]

- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.

- BenchChem. (2025).

- R. Budriesi, et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.

- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition.

- Chemistry LibreTexts. (2025, February 2). 16.

Sources

- 1. Page loading... [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]

A Technical Guide to the Biological Potential of 5-Chloro-2-ethoxypyrimidine Derivatives

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, largely due to its fundamental role in the structure of nucleic acids—forming the essential building blocks of DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in the design of novel therapeutic agents. Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][3]

The strategic introduction of halogen atoms, particularly chlorine, onto the pyrimidine core is a well-established method for modulating a molecule's physicochemical properties and biological activity. Halogenation can enhance binding affinity, improve metabolic stability, and provide reactive handles for further chemical modification. The 5-chloro-2-ethoxypyrimidine core, specifically, combines the reactivity of the chloro group with the modulatory effect of the ethoxy group, creating a versatile platform for developing targeted therapeutics.

This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of this compound derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for next-generation drug discovery.

Part 1: Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold typically begins with a commercially available or readily synthesized precursor, such as 5-chloro-2-hydroxypyrimidine.[4] The core structure is then elaborated through a series of well-established organic reactions. The primary strategy involves leveraging the reactivity of the chlorine and ethoxy groups, which can be targeted for nucleophilic substitution, or using the pyrimidine ring as a foundation for more complex molecular architectures through coupling reactions.

A generalized synthetic approach often involves the reaction of a precursor like 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chloro group. Subsequent reactions with nucleophiles can then be used to build out the final derivative.[3] For instance, palladium-mediated cross-coupling reactions, like the Suzuki coupling, are employed to attach various arylboronic acids to the chlorinated pyrimidine core, yielding a diverse library of target compounds.[5]

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of diverse derivatives from a common chlorinated pyrimidine intermediate.

Caption: Conceptual synthetic routes for pyrimidine derivatives.

Part 2: Major Biological Activities and Therapeutic Applications

Derivatives of the 5-chloro-pyrimidine scaffold have demonstrated significant potential across several key therapeutic areas. Their activity is often rooted in the ability to selectively interact with biological macromolecules like enzymes and receptors.

Anticancer Activity: Targeting Kinase Signaling

The most extensively documented application of 5-chloro-pyrimidine derivatives is in oncology, particularly as inhibitors of protein kinases.[6][7] Protein kinases are crucial regulators of cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

Many potent anticancer agents derived from this scaffold function as ATP-competitive inhibitors. The pyrimidine ring mimics the adenine moiety of ATP, allowing the inhibitor to bind to the kinase's active site. The 5-chloro substituent often plays a critical role in enhancing binding affinity and achieving selectivity.

-

ALK and EGFR Dual Inhibition: A notable example is the development of compounds like N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide, which acts as a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[8] This compound has shown significant efficacy in suppressing tumor growth in non-small cell lung cancer (NSCLC) models, including those with drug-resistant mutations.[8] The 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) is another potent and selective ALK inhibitor that has advanced to clinical trials.[9]

-

Covalent Inhibition of MSK1: Some derivatives act as covalent inhibitors. For example, a series of 2,5-dichloropyrimidines were identified as covalent inhibitors of the C-terminal kinase domain of MSK1.[10] The mechanism involves a nucleophilic substitution (SNAr) reaction where a cysteine residue (Cys440) in the kinase active site attacks the pyrimidine ring, displacing the 2-chloro moiety to form an irreversible covalent bond.[10] Deletion of the 5-chloro substituent in these compounds resulted in a nearly tenfold decrease in activity, highlighting its importance for the reaction.[10]

Antiproliferative Data Summary

The following table summarizes the reported activity of representative chloro-pyrimidine and related derivatives against various cancer cell lines.

| Compound Class | Target(s) | Cancer Cell Line(s) | Reported Activity (GI₅₀/IC₅₀) | Reference |

| Thiazolo[4,5-d]pyrimidines | N/A | NCI-60 Panel | GI₅₀: <0.01–0.02 µM (for most active compound) | [11][12] |

| Indole-carboxamides | EGFRWT / EGFRT790M | Panc-1, various | GI₅₀: 29 nM (most potent derivative) | [13] |

| ALK/EGFR Inhibitor | ALK / EGFR | H1975, H3122 | TGI: 78-99% in xenograft models | [8] |

| Thiazolo[4,5-d]pyrimidines | N/A | Leukemia, Melanoma, etc. | log GI₅₀: -5.66 (most active compound) | [6] |

TGI: Tumor Growth Inhibition; GI₅₀: Growth Inhibition 50%; IC₅₀: Inhibitory Concentration 50%.

Illustrative Signaling Pathway: EGFR Inhibition

Caption: Inhibition of the EGFR signaling cascade.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation, crucial for evaluating the cytotoxic potential of new compounds.

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI₅₀ (concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial and Antifungal Activity

Pyrimidine derivatives are well-recognized for their broad-spectrum antimicrobial properties.[1][3][14] The incorporation of a 5-chloro substituent can enhance these activities, potentially by improving the compound's ability to penetrate microbial cell membranes.[14]

Spectrum of Activity

-

Antibacterial: Studies have shown that derivatives of related chloro-benzamides and chloro-pyrimidines are active against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli.[2][3] Some sulfonamides incorporating a 5-chloro-2-hydroxybenzamide scaffold were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).[15]

-

Antimycobacterial and Antifungal: The same classes of compounds have also been evaluated for activity against mycobacterial and fungal strains, showing efficacy comparable to or higher than standards like isoniazid and fluconazole.[2] For example, certain pyrimidine derivatives demonstrated good antifungal activity against Candida albicans and Aspergillus flavus.[3]

Antimicrobial Activity Data Summary

| Compound Class | Organism | Reported Activity (MIC) | Reference |

| Sulfonamide-Benzamides | S. aureus (MRSA) | 15.62–31.25 µmol/L | [15] |

| Sulfonamide-Benzamides | M. kansasii | 1–4 µmol/L | [15] |

| Pyrimidopyrimidines | S. aureus, B. subtilis | Excellent (comparable to Ampicillin) | [3] |

| Pyrimidopyrimidines | C. albicans, A. flavus | Excellent (comparable to Clotrimazole) | [3] |

MIC: Minimum Inhibitory Concentration.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

-

Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth as the diluent.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[16]

Antiviral and Anti-inflammatory Activity

While less explored than their anticancer and antimicrobial effects, 5-chloro-pyrimidine derivatives also show promise as antiviral and anti-inflammatory agents.

Antiviral Activity against RSV

A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as potent inhibitors of Respiratory Syncytial Virus (RSV), a primary cause of lower respiratory tract infections in children.[17]

-

Mechanism of Action: These compounds were found to suppress not only viral replication but also the host's inflammatory response to the infection. They achieved this by dramatically inhibiting the RSV-induced activation of key transcription factors, IRF3 and NF-κB, which are responsible for producing pro-inflammatory cytokines and chemokines.[17]

Workflow for Antiviral Screening

Caption: General workflow for in-vitro antiviral testing.

Part 3: Structure-Activity Relationship (SAR) Insights

Analysis of the available literature provides key insights into the relationship between chemical structure and biological activity for this class of compounds.

-

Importance of the 5-Chloro Group: The chlorine atom at the 5-position is frequently crucial for potent biological activity. In covalent MSK1 inhibitors, its removal led to a significant drop in potency, suggesting it plays a key role in the electronic properties of the pyrimidine ring, facilitating the SNAr reaction.[10]

-

Substituents at the 2- and 4-Positions: The nature of the groups attached at the 2- and 4-positions of the pyrimidine ring dictates target specificity and potency. Large, complex amine-containing side chains are common in kinase inhibitors, as they form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.[8][9]

-

Role of Halogenation in Antimicrobial Activity: For antimicrobial agents, halogenation (e.g., chloro or fluoro groups on phenyl rings attached to the pyrimidine core) may improve cell permeability, enhancing the compound's ability to reach its intracellular target.[14]

Conclusion and Future Outlook

The this compound scaffold and its close analogues represent a highly versatile and promising platform for the development of novel therapeutics. The derivatives have demonstrated a remarkable breadth of biological activities, with the most profound impact seen in oncology, where they serve as potent and often selective kinase inhibitors capable of overcoming drug resistance. Furthermore, their significant antibacterial, antifungal, and antiviral properties underscore their potential to address critical needs in infectious disease.

Future research should focus on:

-

Lead Optimization: Systematically modifying lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.

-

Mechanism Deconvolution: Further elucidating the precise molecular mechanisms underlying their diverse biological effects.

-

In-Vivo Efficacy: Advancing the most promising candidates into robust preclinical and clinical in-vivo studies to validate their therapeutic potential in complex biological systems.

The continued exploration of this chemical space is poised to deliver next-generation therapeutic agents with improved efficacy and safety profiles for a range of human diseases.

References

- Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. MDPI.

- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central (PMC).

- Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed.

- Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine deriv

- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Antimicrobial activity of the new compounds. | Download Table.

- 5-CHLORO-2-HYDROXYPYRIMIDINE synthesis. ChemicalBook.

- An In-depth Technical Guide to 4-Chloro-5-ethynylpyrimidin-2-amine: Discovery and History. Benchchem.

- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv

- Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV)

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Deriv

- Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. PubMed Central (PMC) - NIH.

- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PubMed Central (PMC) - NIH.

- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH.

- Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl) - PubMed. PubMed.

- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. PubMed.

- (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-CHLORO-2-HYDROXYPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 5-Chloro-2-ethoxypyrimidine and Its Analogs in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] Its inherent ability to mimic endogenous nucleobases allows for interactions with a wide array of biological targets, making it a privileged structure in the design of novel drugs. Among the vast chemical space of pyrimidine derivatives, 5-Chloro-2-ethoxypyrimidine has emerged as a particularly valuable building block. The strategic placement of the chloro and ethoxy groups provides a versatile platform for synthetic elaboration, enabling the generation of diverse molecular architectures with finely tuned pharmacological properties. This technical guide provides a comprehensive literature review of this compound, its synthesis, and the burgeoning landscape of its analogs in the pursuit of new medicines, with a particular focus on their roles as kinase inhibitors and antiviral agents.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The significance of the pyrimidine ring system in drug discovery cannot be overstated. It is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore recognized by a multitude of enzymes involved in cellular signaling and replication. This inherent biocompatibility, coupled with its synthetic tractability, has led to the development of numerous FDA-approved drugs across various therapeutic areas, including oncology, virology, and immunology. The pyrimidine core's ability to engage in crucial hydrogen bonding interactions, particularly within the hinge region of kinase ATP-binding sites, has cemented its status as a premier scaffold for the design of targeted inhibitors.[3][4]

This compound: A Versatile Synthetic Intermediate